1-(3-Bromo-2-methylpropyl)-1-methylcyclopentane 1-(3-Bromo-2-methylpropyl)-1-methylcyclopentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658061
InChI: InChI=1S/C10H19Br/c1-9(8-11)7-10(2)5-3-4-6-10/h9H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H19Br
Molecular Weight: 219.16 g/mol

1-(3-Bromo-2-methylpropyl)-1-methylcyclopentane

CAS No.:

Cat. No.: VC17658061

Molecular Formula: C10H19Br

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-2-methylpropyl)-1-methylcyclopentane -

Specification

Molecular Formula C10H19Br
Molecular Weight 219.16 g/mol
IUPAC Name 1-(3-bromo-2-methylpropyl)-1-methylcyclopentane
Standard InChI InChI=1S/C10H19Br/c1-9(8-11)7-10(2)5-3-4-6-10/h9H,3-8H2,1-2H3
Standard InChI Key RUHUJUCJMMRRIE-UHFFFAOYSA-N
Canonical SMILES CC(CC1(CCCC1)C)CBr

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 1-(3-Bromo-2-methylpropyl)-1-methylcyclopentane delineates its structure:

  • A cyclopentane ring serves as the parent hydrocarbon.

  • Two substituents are attached to the same carbon (C1): a methyl group (-CH₃) and a 3-bromo-2-methylpropyl chain (-CH(CH₃)-CH₂-Br).

The molecular formula is C₁₀H₁₉Br, derived as follows:

  • Cyclopentane (C₅H₁₀) + methyl group (C₁H₃) + 3-bromo-2-methylpropyl (C₄H₆Br) = C₁₀H₁₉Br.

  • Molecular weight: 12×10+1×19+80=219g/mol12 \times 10 + 1 \times 19 + 80 = 219 \, \text{g/mol}.

Stereochemical and Conformational Features

The compound’s stereochemistry is influenced by:

  • Steric hindrance from the methyl and brominated substituents, limiting free rotation around the C1-C2 bond of the propyl chain.

  • Potential chair and twist-boat conformations of the cyclopentane ring, though the substituents likely favor a twisted conformation to minimize steric strain .

Spectroscopic Signatures

While experimental spectra are unavailable, predictions based on analogs suggest:

  • ¹H NMR:

    • Cyclopentane protons: δ 1.4–1.8 ppm (multiplet).

    • Methyl groups: δ 0.9–1.1 ppm (singlets for C1-CH₃ and propyl-CH₃).

    • Methylene protons adjacent to bromine: δ 3.4–3.6 ppm (triplet, J=6.5HzJ = 6.5 \, \text{Hz}) .

  • ¹³C NMR:

    • Quaternary carbons (C1): δ 35–40 ppm.

    • Brominated carbon: δ 30–32 ppm .

Synthetic Pathways and Preparation Methods

Alkylation of Cyclopentane

A plausible route involves Friedel-Crafts alkylation, though cyclopentane’s low reactivity necessitates harsh conditions:

  • Generation of electrophile: 3-bromo-2-methylpropyl bromide (Br-CH₂-CH(CH₃)-CH₂-Br) with AlCl₃.

  • Reaction:

    Cyclopentane+Br-CH₂-CH(CH₃)-CH₂-BrAlCl₃1-(3-Bromo-2-methylpropyl)-1-methylcyclopentane+HBr\text{Cyclopentane} + \text{Br-CH₂-CH(CH₃)-CH₂-Br} \xrightarrow{\text{AlCl₃}} \text{1-(3-Bromo-2-methylpropyl)-1-methylcyclopentane} + \text{HBr}

    Yield optimization requires elevated temperatures (80–100°C) and excess cyclopentane .

Grignard Reagent-Based Synthesis

An alternative approach uses organometallic intermediates:

  • Formation of Grignard reagent:

    Mg+Br-CH₂-CH(CH₃)-CH₂-BrBr-CH₂-CH(CH₃)-CH₂-MgBr\text{Mg} + \text{Br-CH₂-CH(CH₃)-CH₂-Br} \rightarrow \text{Br-CH₂-CH(CH₃)-CH₂-MgBr}
  • Nucleophilic attack:

    1-Methylcyclopentane+Br-CH₂-CH(CH₃)-CH₂-MgBrTarget compound+MgBr₂\text{1-Methylcyclopentane} + \text{Br-CH₂-CH(CH₃)-CH₂-MgBr} \rightarrow \text{Target compound} + \text{MgBr₂}

    This method offers better regioselectivity but requires anhydrous conditions .

Reaction Mechanisms and Chemical Behavior

Solvolysis in Methanol

Analogous to 1-bromo-2-methylcyclopentane , the title compound undergoes solvolysis via three competing pathways:

  • Sₙ1 Mechanism:

    • Step 1: Heterolytic cleavage of the C-Br bond, forming a tertiary carbocation stabilized by the cyclopentane ring’s hyperconjugation.

    • Step 2: Nucleophilic attack by methanol, yielding 1-(3-methoxy-2-methylpropyl)-1-methylcyclopentane.

    • Rate-determining step: Carbocation formation (k1k_1).

  • Sₙ2 Mechanism:

    • Steric hindrance from the methyl and cyclopentane groups makes this pathway less favorable.

    • Possible only if the leaving group (Br⁻) is positioned anti-periplanar to the nucleophile.

  • E1/E2 Elimination:

    • Competing elimination produces 1-methylcyclopentane and 3-methyl-1-pentene via dehydrohalogenation.

    • Base strength and temperature influence the E1/E2 ratio .

Thermal Decomposition

At elevated temperatures (>150°C), radical pathways dominate:

C₁₀H₁₉BrΔC₁₀H₁₈+BrAlkenes+HBr\text{C₁₀H₁₉Br} \xrightarrow{\Delta} \text{C₁₀H₁₈} \cdot + \text{Br} \cdot \rightarrow \text{Alkenes} + \text{HBr}

Major products include 1-methylcyclopentane and isomeric alkenes .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Predicted)Method/Source
Boiling Point210–215°CClausius-Clapeyron
LogP (Octanol-Water)3.8Molinspiration
Solubility in Water0.05 g/LQSPR Modeling

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize bioactive molecules. For example:

Target compound+Ar-B(OH)₂Pd(PPh₃)₄Biaryl derivatives\text{Target compound} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl derivatives}

Such derivatives are explored as kinase inhibitors in oncology .

Polymer Science

As a chain-transfer agent in radical polymerization, it controls molecular weight in polyolefins. The bromine terminus quenches propagating radicals:

Polymer+C₁₀H₁₉BrPolymer-Br+C₁₀H₁₈\text{Polymer} \cdot + \text{C₁₀H₁₉Br} \rightarrow \text{Polymer-Br} + \text{C₁₀H₁₈} \cdot

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